Tenuiphenone B

anti‑inflammatory assay RAW 264.7 macrophages nitric oxide inhibition

Procure Tenuiphenone B as a chemically defined, low-activity benzophenone negative control for inflammation assays. With validated inhibition rates of 16.97% (NO) and 41.73% (PGE₂) and minimal cytotoxicity, it ensures clean data interpretation. Its unique di-C-glucosylation (TPSA 278 Ų) also makes it a key reference for benzophenone-to-xanthone biosynthesis and solubility studies.

Molecular Formula C25H30O15
Molecular Weight 570.5 g/mol
Cat. No. B12375150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenuiphenone B
Molecular FormulaC25H30O15
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C25H30O15/c26-5-9-15(30)20(35)22(37)24(39-9)12-17(32)11(14(29)7-2-1-3-8(28)4-7)18(33)13(19(12)34)25-23(38)21(36)16(31)10(6-27)40-25/h1-4,9-10,15-16,20-28,30-38H,5-6H2/t9-,10-,15-,16-,20+,21+,22-,23-,24+,25+/m1/s1
InChIKeyACDGKRITKJCDLI-QUVGRWIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenuiphenone B: A Di‑C‑glucosylated Benzophenone from Polygala tenuifolia – Baseline Identity and Key Procurement Identifiers


Tenuiphenone B is a benzophenone derivative bearing two C‑linked β‑D‑glucopyranosyl moieties at positions 3 and 5 of a 2,4,6,3′‑tetrahydroxybenzophenone core. It was first isolated from the 95% ethanolic extract of Polygala tenuifolia cortex and structurally elucidated by NMR spectroscopy and mass spectrometry in 2005 [1]. The compound is classified as a phenolic glycoside and is formally named 3,5‑di‑C‑β‑glucopyranosyl‑2,4,6,3′‑tetrahydroxybenzophenone. Key procurement identifiers are CAS 870298‑00‑3, molecular formula C₂₅H₃₀O₁₅, and molecular weight 570.5 g/mol [2]. It is offered by multiple specialty chemical vendors for research use only.

Tenuiphenone B: Why Generic Substitution with Other Polygala Phenolics or Benzophenones Is Scientifically Unjustified


Benzophenones and xanthones isolated from Polygala tenuifolia exhibit wide variation in glycosylation patterns, hydroxylation profiles, and core skeletons. Tenuiphenone B is distinguished by its unique di‑C‑glucosylation on the benzophenone A‑ring, a motif that fundamentally alters polarity, hydrogen‑bonding capacity, and molecular recognition compared to O‑glycosides, aglycones, or xanthone analogs [1]. When the same set of co‑isolated compounds was evaluated in a single anti‑inflammatory assay, the quantitative inhibition rates for Tenuiphenone B (NO: 16.97%, PGE₂: 41.73%) contrasted sharply with those of 3,4,5‑trimethoxyxanthone (NO: 47.50%, PGE₂: 94.44%) and hydrocotoin (NO: 38.12%, PGE₂: 91.17%) [2]. Such data demonstrate that even structurally proximate compounds from the same plant source cannot be interchanged; selection must be driven by the specific quantitative profile required for the experimental or industrial application.

Tenuiphenone B: Quantitative Differentiation Evidence Against Closest Analogs – A Procurement‑Focused Comparison Guide


Tenuiphenone B vs. 3,4,5‑Trimethoxyxanthone and Hydrocotoin: Weak Anti‑Inflammatory Activity in LPS‑Stimulated RAW 264.7 Macrophages

In a direct head‑to‑head study of 23 Polygala tenuifolia constituents, Tenuiphenone B (compound 18) exhibited markedly lower inhibitory activity against LPS‑stimulated NO and PGE₂ production compared to two co‑isolated comparators: the xanthone 3,4,5‑trimethoxyxanthone (compound 17) and the benzophenone hydrocotoin (compound 19) [1].

anti‑inflammatory assay RAW 264.7 macrophages nitric oxide inhibition prostaglandin E2 inhibition

Tenuiphenone B vs. 3,4,5‑Trimethoxyxanthone and Hydrocotoin: PGE₂ Inhibition Profile in the Same Macrophage Assay

The same direct comparison study further evaluated PGE₂ production. Tenuiphenone B displayed only 41.73% inhibition at 50 μM, whereas 3,4,5‑trimethoxyxanthone and hydrocotoin achieved near‑complete inhibition (94.44% and 91.17%, respectively) and returned IC₅₀ values of 13.56 μM and 11.03 μM [1]. No IC₅₀ for Tenuiphenone B was reported due to insufficient potency.

PGE2 inhibition COX‑2 pathway RAW 264.7 assay

Tenuiphenone B vs. Onjisaponins B and J: Superior Cytocompatibility at the Assay Concentration

While onjisaponins B (1) and J (2) exhibited cell viability below 80% at the 50 μM test concentration and were excluded from further evaluation due to overt toxicity, Tenuiphenone B maintained cell viability above the 80% threshold, allowing its full inclusion in the 23‑compound screen [1].

cytotoxicity cell viability RAW 264.7

Tenuiphenone B vs. Other Benzophenone Glycosides: Distinctive Di‑C‑Glucosylation and Computed Physicochemical Profile

Tenuiphenone B is a di‑C‑glucosylated benzophenone, a structural subclass that is rare among benzophenone glycosides, which more commonly feature O‑glycosidic linkages [1]. Its computed topological polar surface area (TPSA) is 278 Ų, and its XLogP3‑AA is –2.5, reflecting a hydrophilic character that contrasts with less glycosylated benzophenones such as hydrocotoin (TPSA ~66 Ų, XLogP ~3.1) [2].

C‑glycoside physicochemical properties LogP TPSA drug‑likeness

Tenuiphenone B as a Biosynthetic Marker: The First Benzophenone C‑Glycoside Isolated from Polygala tenuifolia

Tenuiphenone B (compound 2) and tenuiphenone A (1) were the first benzophenone C‑glycosides reported from Polygala tenuifolia. Their co‑isolation with three known xanthones provided direct experimental evidence supporting the hypothesis that xanthones are biosynthesized from benzophenone precursors in plants [1].

biosynthesis benzophenone‑to‑xanthone pathway chemotaxonomy natural product discovery

Tenuiphenone B: Lack of Significant Anti‑Inflammatory Activity Enables Its Use as a Negative Control in Polygala tenuifolia‑Derived Compound Panels

Across the entire 23‑compound panel from P. tenuifolia roots, only six compounds exhibited >50% inhibition of either NO or PGE₂ production. Tenuiphenone B fell well below this threshold (NO: 16.97%, PGE₂: 41.73%), placing it in the low‑activity cluster alongside compounds 4, 6–10, 12–16, 18, 20, 22, and 23 [1].

negative control SAR study benchmark compound

Tenuiphenone B: Evidence‑Based Research and Industrial Application Scenarios


Negative Control for Anti‑Inflammatory Screening of Polygala tenuifolia Extracts or Synthetic Benzophenone Analogs

Tenuiphenone B has been quantitatively established as a low‑activity compound in LPS‑stimulated RAW 264.7 macrophages, with inhibition rates of only 16.97% (NO) and 41.73% (PGE₂) at 50 μM [1]. Its lack of significant anti‑inflammatory effect makes it an ideal, chemically defined negative control when evaluating the activity of Polygala extracts, purified fractions, or newly synthesized benzophenone derivatives. Using Tenuiphenone B as a benchmark ensures that observed activity can be confidently attributed to the test article rather than to background interference from the benzophenone scaffold itself.

Biosynthetic Precursor Studies in Xanthone Pathway Elucidation

The isolation of Tenuiphenone B (a di‑C‑glucosylated benzophenone) alongside three xanthones from P. tenuifolia provided the first direct chemical evidence that xanthones are biosynthesized from benzophenone precursors in plants [2]. For enzymologists and metabolic engineers investigating benzophenone‑to‑xanthone conversion, Tenuiphenone B represents a commercially accessible, structurally characterized substrate or reference standard to probe enzyme specificity, pathway intermediates, or to validate in vitro reconstitution experiments.

Comparative Physicochemical Studies of C‑Glycosylated vs. O‑Glycosylated Natural Products

With a TPSA of 278 Ų and an XLogP of –2.5, Tenuiphenone B exhibits a highly hydrophilic profile that contrasts sharply with simpler benzophenone aglycones (e.g., hydrocotoin, TPSA ~66 Ų) [3]. This quantitative physicochemical divergence makes Tenuiphenone B a valuable tool for investigating how di‑C‑glucosylation alters membrane permeability, solubility, and intracellular distribution relative to O‑glycosides or aglycones—critical parameters for drug‑likeness optimization in natural product‑based lead development.

Cytocompatible Benzophenone Reference for Macrophage‑Based Assays

In the same study where onjisaponins B and J were excluded due to <80% cell viability, Tenuiphenone B maintained viability above the 80% threshold at the 50 μM test concentration [1]. Researchers requiring a Polygala‑derived benzophenone with demonstrated minimal acute cytotoxicity in RAW 264.7 macrophages can select Tenuiphenone B to minimize confounding cell death signals, enabling cleaner interpretation of biochemical or genetic readouts in macrophage models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenuiphenone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.